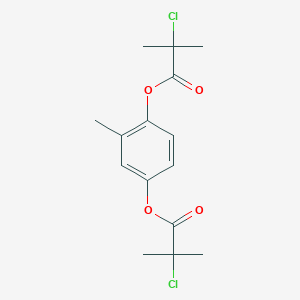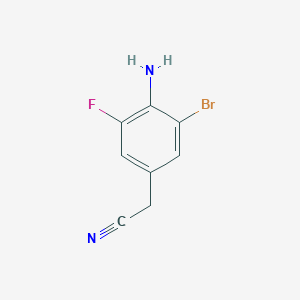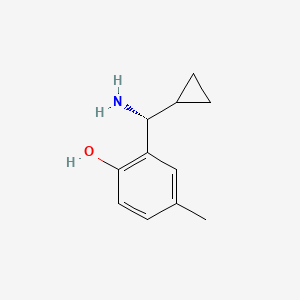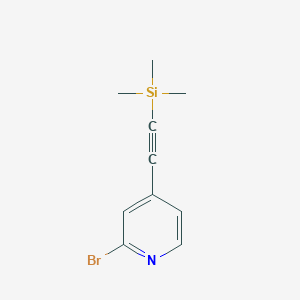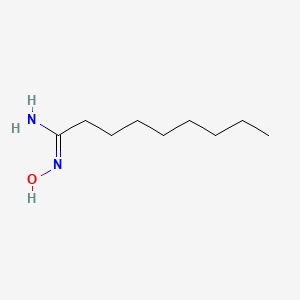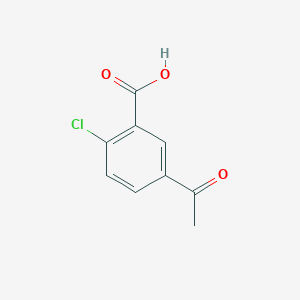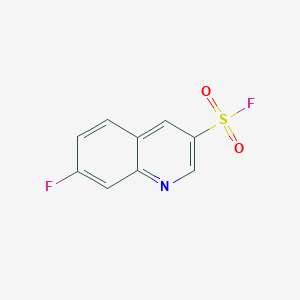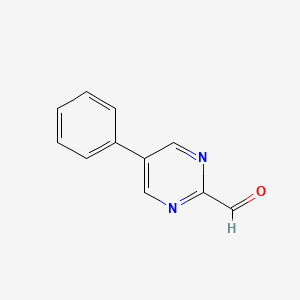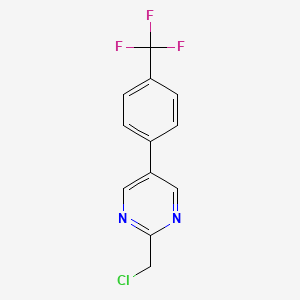
2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a chloromethyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine typically involves the reaction of appropriate pyrimidine derivatives with chloromethylating agents and trifluoromethylphenyl precursors. One common method includes the use of radical trifluoromethylation, which involves the generation of carbon-centered radicals that react with trifluoromethylating agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different oxidation states and reduced forms.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, which are useful in the synthesis of complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Radical initiators and catalysts are often employed in radical reactions to facilitate the formation of desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.
Scientific Research Applications
2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine has several scientific research applications, including:
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Industry: It is used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine include other pyrimidine derivatives with different substituents, such as:
- 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazine
- 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)quinoline
- 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)benzene
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both a chloromethyl group and a trifluoromethylphenyl group allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H8ClF3N2 |
|---|---|
Molecular Weight |
272.65 g/mol |
IUPAC Name |
2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C12H8ClF3N2/c13-5-11-17-6-9(7-18-11)8-1-3-10(4-2-8)12(14,15)16/h1-4,6-7H,5H2 |
InChI Key |
UQHOCRWAAFZTSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


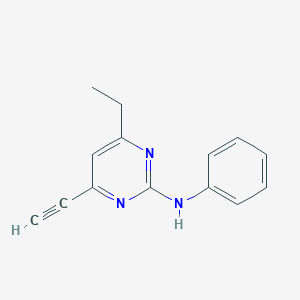
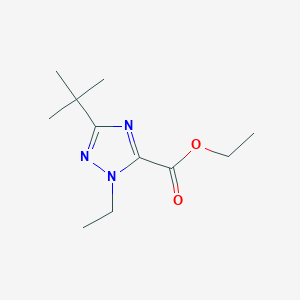
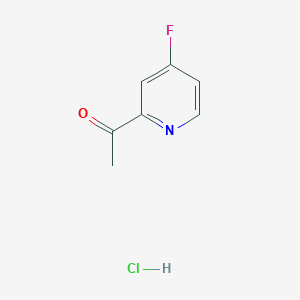
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
